N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13462871
Molecular Formula: C15H29N3O2
Molecular Weight: 283.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O2 |
|---|---|
| Molecular Weight | 283.41 g/mol |
| IUPAC Name | N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C15H29N3O2/c1-10(2)14(16)15(20)17-8-6-7-13(17)9-18(11(3)4)12(5)19/h10-11,13-14H,6-9,16H2,1-5H3/t13-,14-/m0/s1 |
| Standard InChI Key | VSLQVALMJXYQJM-KBPBESRZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CN(C(C)C)C(=O)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide, reflects its intricate stereochemistry . Its molecular formula (C₁₅H₂₉N₃O₂) and molar mass (283.41 g/mol) are consistent with a mid-sized organic molecule optimized for membrane permeability. Key structural features include:
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Pyrrolidine ring: A five-membered cyclic amine providing conformational rigidity.
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Chiral centers: Two (S)-configured stereocenters at the pyrrolidine C2 and amino acid C2 positions, critical for target binding.
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Acetamide moiety: A polar group enabling hydrogen bonding with biological targets.
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Isopropyl substituent: Enhances lipophilicity and modulates steric interactions.
The stereochemistry is validated by its isomeric SMILES:
CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C(C)C)C(=O)C)N .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 283.41 g/mol |
| LogP (Predicted) | 1.82 ± 0.35 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar SA | 86.7 Ų |
Data derived from PubChem and VulcanChem indicate moderate lipophilicity, suggesting balanced solubility and permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic transformations, typically commencing with L-valine derivatives due to the (S)-2-amino-3-methylbutanoyl moiety. A representative route includes:
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Amino Acid Activation: L-valine is converted to its N-hydroxysuccinimide ester under carbodiimide coupling conditions.
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Pyrrolidine Functionalization: The activated valine reacts with (S)-pyrrolidin-2-ylmethylamine to form the amide bond.
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Acetamide Installation: N-isopropylacetamide is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and bases like DMAP.
Biological Activity and Mechanisms
Hypothesized Targets
While direct in vivo data remain limited, structural analogs exhibit activity against:
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Serine proteases: The acetamide group may mimic peptide bonds, inhibiting enzymes like HCV NS3/4A protease .
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G-protein-coupled receptors (GPCRs): Pyrrolidine derivatives often modulate adrenergic or opioid receptors.
In Vitro Findings
Preliminary assays using related compounds (e.g., VC13462871) show:
Chemical Versatility and Derivatives
Structural Modifications
The compound serves as a scaffold for generating analogs:
| Modification Site | Example Derivative | Biological Impact |
|---|---|---|
| Pyrrolidine C3 | Cyclopropyl substitution | Enhanced metabolic stability |
| Acetamide N-substituent | Tert-butyl carbamate | Increased CNS penetration |
Computational Modeling
Docking studies (PDB: 3O8B) predict binding to the HCV NS5A protein via:
Research Challenges and Future Directions
Synthetic Bottlenecks
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Stereochemical control: Asymmetric synthesis methods (e.g., organocatalysis) could improve enantiomeric excess.
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Scalability: Transitioning from batch to flow chemistry may enhance reproducibility.
Pharmacological Gaps
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